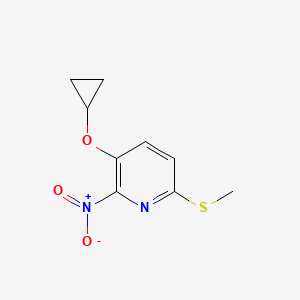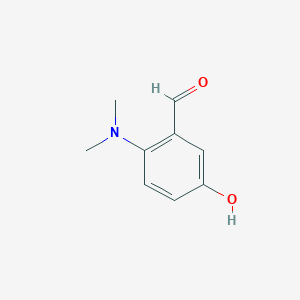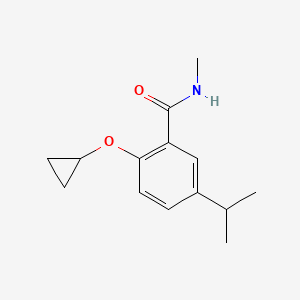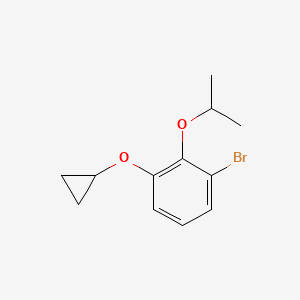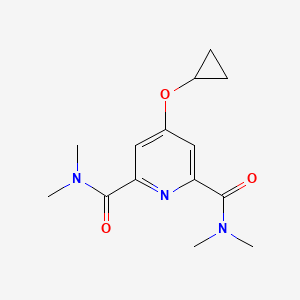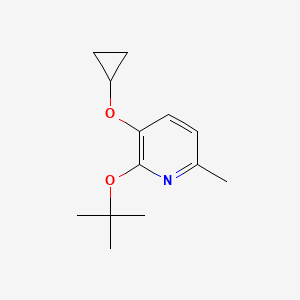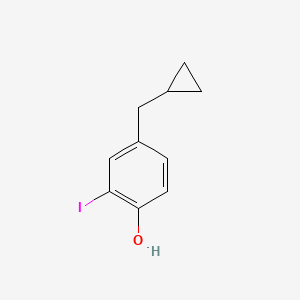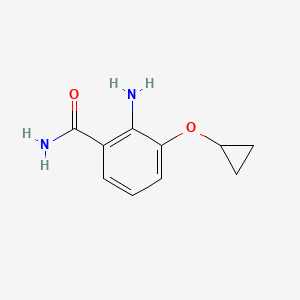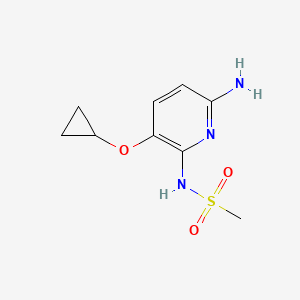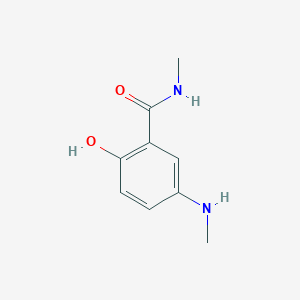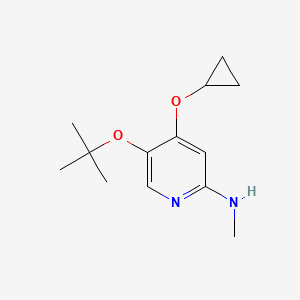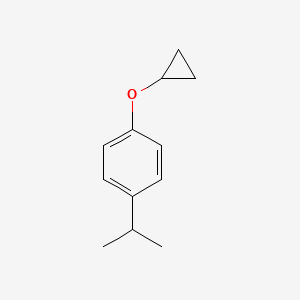
1-Cyclopropoxy-4-isopropylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 1-CYCLOPROPOXY-4-(PROPAN-2-YL)BENZENE typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene reacts with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The cyclopropoxy group can be introduced through a nucleophilic substitution reaction, where a suitable cyclopropyl halide reacts with a phenol derivative under basic conditions .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include continuous flow processes and the use of more efficient catalysts to increase yield and reduce production costs.
Analyse Chemischer Reaktionen
1-CYCLOPROPOXY-4-(PROPAN-2-YL)BENZENE undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the aromatic ring.
Common reagents used in these reactions include KMnO4 for oxidation, hydrogen gas with a palladium catalyst for reduction, and halogens or nitro compounds for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-CYCLOPROPOXY-4-(PROPAN-2-YL)BENZENE has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with therapeutic effects.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.
Wirkmechanismus
The mechanism of action of 1-CYCLOPROPOXY-4-(PROPAN-2-YL)BENZENE involves its interaction with molecular targets through electrophilic aromatic substitution. The benzene ring’s electrons attack electrophiles, forming a sigma complex, which then undergoes deprotonation to restore aromaticity
Vergleich Mit ähnlichen Verbindungen
1-CYCLOPROPOXY-4-(PROPAN-2-YL)BENZENE can be compared with other similar compounds such as:
Cyclopropylbenzene: Lacks the isopropyl group, making it less sterically hindered and potentially more reactive in certain substitution reactions.
Isopropylbenzene (Cumene): Lacks the cyclopropoxy group, which affects its reactivity and applications.
Cyclopropylmethylbenzene: Similar structure but with a different substitution pattern, leading to different chemical properties and reactivity
These comparisons highlight the unique structural features and reactivity of 1-CYCLOPROPOXY-4-(PROPAN-2-YL)BENZENE, making it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C12H16O |
|---|---|
Molekulargewicht |
176.25 g/mol |
IUPAC-Name |
1-cyclopropyloxy-4-propan-2-ylbenzene |
InChI |
InChI=1S/C12H16O/c1-9(2)10-3-5-11(6-4-10)13-12-7-8-12/h3-6,9,12H,7-8H2,1-2H3 |
InChI-Schlüssel |
QXBMUWGWCWTBSS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC=C(C=C1)OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


